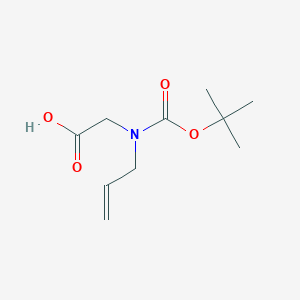

Boc-N-(Allyl)-Glycine

Descripción general

Descripción

Boc-N-(Allyl)-Glycine is a chemical compound with the CAS Number: 145618-68-4 . It has a molecular weight of 215.25 .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .Physical And Chemical Properties Analysis

Boc-N-(Allyl)-Glycine is a white powder . It has a melting point of 89-94°C . It should be stored at 0-8°C .Aplicaciones Científicas De Investigación

Boc-N-(Allyl)-Glycine: A Comprehensive Analysis of Scientific Research Applications

Amidation Reactions: Boc-N-(Allyl)-Glycine is used in one-pot amidation reactions to efficiently convert protected amines into amides. This method is highly effective for the synthesis of amides, offering a promising approach for facile amidation .

Synthesis of Pharmacologically Active Compounds: It serves as a building block in the synthesis of decorated six-membered heterocycles, which are significant in pharmacology .

Enantioselective Synthesis: Lithiated N-Boc Allylic Amines derived from Boc-N-(Allyl)-Glycine can be used as asymmetric homoenolate equivalents, reacting with electrophiles to provide highly enantioenriched enecarbamates .

Deprotection of N-Boc Group: Boc-N-(Allyl)-Glycine can be involved in the mild deprotection of the N-Boc group from a diverse set of compounds using oxalyl chloride in methanol under room temperature conditions .

Mecanismo De Acción

Target of Action

Boc-N-(Allyl)-Glycine is primarily used in the synthesis of amides . The primary targets of this compound are N-Alloc-, N-Boc-, and N-Cbz-protected amines . These protected amines are commonly used in organic synthesis to reduce the production of undesired side products .

Mode of Action

Boc-N-(Allyl)-Glycine interacts with its targets through a one-pot synthesis process . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . These intermediates then react with Grignard reagents to produce the corresponding amides .

Biochemical Pathways

The biochemical pathway primarily affected by Boc-N-(Allyl)-Glycine is the synthesis of amides . Amides are important in nature as they provide the main amino acid linkage in peptides and proteins . They are also frequently found in many natural products and biologically active compounds .

Pharmacokinetics

It is known that the compound is used in the synthesis of amides, which are common in many drugs and biologically active compounds . The ADME properties of these compounds would depend on their specific structures and the conditions under which they are synthesized.

Result of Action

The result of Boc-N-(Allyl)-Glycine’s action is the efficient conversion of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines to amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Action Environment

The action of Boc-N-(Allyl)-Glycine is influenced by the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, which are used to generate isocyanate intermediates . The reaction takes place under mild conditions

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-5-6-11(7-8(12)13)9(14)15-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLUYABUJZUQON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC=C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-N-(Allyl)-Glycine | |

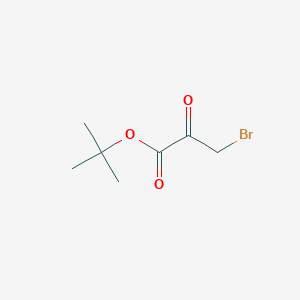

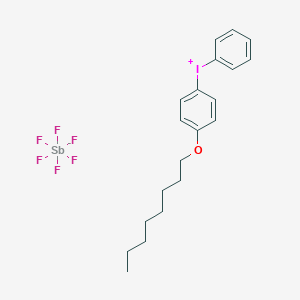

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(diphenylmethylidene)amino]prop-2-enoate](/img/structure/B179835.png)

![(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine](/img/structure/B179838.png)